molecular formula C14H11ClO2 B1614019 2-Chloro-2'-methoxybenzophenone CAS No. 890098-04-1

2-Chloro-2'-methoxybenzophenone

Cat. No.: B1614019
CAS No.: 890098-04-1
M. Wt: 246.69 g/mol
InChI Key: LUHKNTVBLSBHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2’-methoxybenzophenone, also known as (2-chlorophenyl)(2-methoxyphenyl)methanone, is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a chlorine atom and the other with a methoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2’-methoxybenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 2-chlorobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

For industrial production, the process involves the condensation of benzene with 2-chloro-benzoyl chloride in the presence of a catalyst at temperatures ranging from -20 to 15°C. After the reaction, an acid treatment is performed, followed by filtration and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’-methoxybenzophenone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy group activates the aromatic ring towards electrophilic substitution reactions.

    Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.

    Nucleophilic Aromatic Substitution: Products include substituted benzophenones.

    Reduction: Products include benzyl alcohol derivatives.

Scientific Research Applications

2-Chloro-2’-methoxybenzophenone is used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzophenone: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution.

    2-Methoxybenzophenone: Lacks the chlorine atom, affecting its reactivity in nucleophilic aromatic substitution.

Uniqueness

2-Chloro-2’-methoxybenzophenone is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups, which provide a balance of reactivity in various chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

(2-chlorophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHKNTVBLSBHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641467
Record name (2-Chlorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-04-1
Record name (2-Chlorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Chloro-2'-methoxybenzophenone
Reactant of Route 2
Reactant of Route 2
2-Chloro-2'-methoxybenzophenone
Reactant of Route 3
Reactant of Route 3
2-Chloro-2'-methoxybenzophenone
Reactant of Route 4
Reactant of Route 4
2-Chloro-2'-methoxybenzophenone
Reactant of Route 5
Reactant of Route 5
2-Chloro-2'-methoxybenzophenone
Reactant of Route 6
Reactant of Route 6
2-Chloro-2'-methoxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.